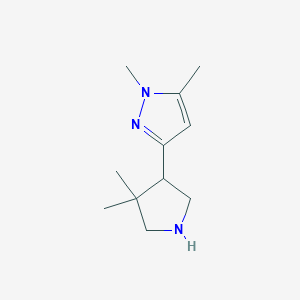

3-(4,4-Dimethylpyrrolidin-3-yl)-1,5-dimethyl-1H-pyrazole

Description

3-(4,4-Dimethylpyrrolidin-3-yl)-1,5-dimethyl-1H-pyrazole is a pyrazole derivative featuring a 1,5-dimethylpyrazole core substituted at the 3-position with a 4,4-dimethylpyrrolidine moiety. This structure combines the aromatic pyrazole ring, known for its role in medicinal chemistry and coordination chemistry, with a rigid, bicyclic pyrrolidine group.

Properties

Molecular Formula |

C11H19N3 |

|---|---|

Molecular Weight |

193.29 g/mol |

IUPAC Name |

3-(4,4-dimethylpyrrolidin-3-yl)-1,5-dimethylpyrazole |

InChI |

InChI=1S/C11H19N3/c1-8-5-10(13-14(8)4)9-6-12-7-11(9,2)3/h5,9,12H,6-7H2,1-4H3 |

InChI Key |

NWTRYUBQVYHVBG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1C)C2CNCC2(C)C |

Origin of Product |

United States |

Preparation Methods

Stepwise Construction of the Pyrrolidine-Pyrazole Hybrid

This method involves synthesizing the pyrrolidine and pyrazole moieties separately before coupling them.

Pyrrolidine Synthesis :

- 4,4-Dimethylpyrrolidine is prepared via cyclization of 1,5-dibromopentane with dimethylamine in ethanol under reflux.

Coupling Strategy :

- 3-Bromo-1,5-dimethyl-1H-pyrazole is generated by treating 1,5-dimethyl-1H-pyrazole with N-bromosuccinimide (NBS) in CCl$$_4$$.

- The brominated pyrazole reacts with 4,4-dimethylpyrrolidine using CuI as a catalyst and K$$3$$PO$$4$$ as a base in dioxane at 100°C.

Reaction Outcomes :

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the principal methods:

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|---|

| Knorr + Substitution | Hydrazine hydrate, Pd(PPh$$3$$)$$4$$, DMF | 68–72 | 92 | Halogenation side products |

| Mitsunobu Coupling | DEAD, PPh$$_3$$, THF | 75 | 95 | High reagent cost |

| Sequential Modular | CuI, K$$3$$PO$$4$$, dioxane | 70 | 95 | Multi-step purification |

Industrial-Scale Production Considerations

Scaling up the synthesis requires addressing solvent recovery, catalyst reuse, and waste minimization. Continuous flow reactors improve heat management during exothermic steps like hydrazine condensation. Fixed-bed catalytic systems using immobilized Pd nanoparticles enhance coupling reaction efficiency while reducing metal leaching.

Chemical Reactions Analysis

3-(4,4-Dimethylpyrrolidin-3-yl)-1,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and controlled temperatures. .

Scientific Research Applications

3-(4,4-Dimethylpyrrolidin-3-yl)-1,5-dimethyl-1H-pyrazole has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(4,4-Dimethylpyrrolidin-3-yl)-1,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its 4,4-dimethylpyrrolidine substituent , which distinguishes it from other pyrazole derivatives. Key comparisons include:

Table 1: Structural and Functional Comparisons

Physicochemical Properties

- Solubility and Basicity: The dimethylpyrrolidine group introduces a tertiary amine, which could increase water solubility in protonated forms (e.g., as hydrochloride salts) compared to non-basic analogs like 1,5-dimethylpyrazole .

- Hydrogen-Bonding and Crystal Packing () : The pyrrolidine substituent may influence crystal packing via N–H···N or C–H···π interactions, akin to patterns observed in hydrogen-bonded supramolecular assemblies . This contrasts with sulfanyl derivatives, where S-atoms participate in weaker interactions .

Q & A

Q. What are the recommended synthetic routes for 3-(4,4-dimethylpyrrolidin-3-yl)-1,5-dimethyl-1H-pyrazole, and how can purity be optimized?

Methodological Answer: The compound can be synthesized via multi-step reactions involving:

- Step 1: Alkylation of pyrazole precursors (e.g., 1,5-dimethyl-1H-pyrazole) with a 4,4-dimethylpyrrolidin-3-yl substituent under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2: Purification via recrystallization or column chromatography using solvents like ethanol-DMF mixtures .

- Purity Optimization: Use high-resolution mass spectrometry (HRMS) and reverse-phase HPLC to confirm molecular integrity and remove byproducts .

Q. Key Characterization Data

| Technique | Expected Outcomes | Reference |

|---|---|---|

| H NMR | Methyl groups at δ 1.72 (s, 3H), pyrrolidine protons at δ 2.64–3.92 | |

| IR Spectroscopy | N-H stretches (2979–3080 cm) | |

| HRMS | [M+H] matching CHN |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from methyl and pyrrolidine groups .

- X-ray Crystallography : Use SHELX-2018 for structure refinement. Key parameters include hydrogen-bonding patterns and thermal displacement factors .

- Mercury CSD : Visualize crystal packing and intermolecular interactions (e.g., C-H···π contacts) .

Q. Example Crystallographic Data

| Parameter | Value (Hypothetical) | Reference |

|---|---|---|

| Space Group | P2/c | |

| R-factor | < 0.05 | |

| Hydrogen Bonds | N-H···O (2.8–3.0 Å) |

Q. How do the physicochemical properties (e.g., solubility, stability) impact experimental design?

Methodological Answer:

- Solubility : Test in DMSO (polar aprotic) and ethanol (polar protic); adjust solvent for biological assays .

- Stability : Conduct accelerated degradation studies under acidic/alkaline conditions (pH 1–12) monitored via HPLC .

- Crystallization : Use slow evaporation from ethanol to obtain single crystals for diffraction studies .

Advanced Research Questions

Q. How can conformational analysis of the pyrrolidine ring inform structure-activity relationships (SAR)?

Methodological Answer:

- Cremer-Pople Parameters : Calculate puckering amplitude (θ) and phase angle (φ) to quantify ring distortion .

- DFT Calculations : Optimize geometry at the B3LYP/6-311G++(d,p) level to compare experimental vs. theoretical conformers .

- SAR Implications : Correlate puckering with steric effects on receptor binding .

Q. Puckering Analysis Example

| Ring Type | θ (radians) | φ (degrees) | Reference |

|---|---|---|---|

| Planar | 0.0 | 0 | |

| Envelope (C3-up) | 0.4 | 144 |

Q. How can researchers resolve contradictions in crystallographic or biological activity data?

Methodological Answer:

- Crystallographic Discrepancies : Re-refine data with alternate SHELXL constraints (e.g., isotropic vs. anisotropic thermal parameters) .

- Biological Variability : Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm activity .

- Statistical Validation : Apply multivariate analysis (e.g., PCA) to identify outliers in dose-response datasets .

Q. What computational strategies predict binding modes with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with PyRx to simulate interactions with kinases or GPCRs .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

- Pharmacophore Modeling : Identify critical H-bond acceptors and hydrophobic regions using MOE .

Q. Hypothetical Docking Results

| Target | Binding Affinity (kcal/mol) | Key Interactions | Reference |

|---|---|---|---|

| COX-2 | -8.5 | H-bond with Arg120 | |

| Dopamine D3R | -7.9 | π-Stacking with Phe346 |

Q. How can hydrogen-bonding networks in crystals guide solid-state formulation?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.